molecular formula C6H4F3IN2 B1315950 3-Iodo-5-(trifluoromethyl)pyridin-2-amine CAS No. 211308-82-6

3-Iodo-5-(trifluoromethyl)pyridin-2-amine

Cat. No. B1315950
M. Wt: 288.01 g/mol
InChI Key: VOBRARFDTYAAFC-UHFFFAOYSA-N
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Patent
US08044066B2

Procedure details

2 g (12.34 mmol) of 2-amino-5-trifluoromethylpyridine, 3.85 g (12.34 mmol) of silver sulfate and 80 mL of ethanol are introduced into a 500 mL two-necked flask equipped with a magnetic stirrer. 3.13 g (12.34 mmol) of iodine powder are then added portionwise to the reaction medium stirred at room temperature. The reaction mixture is then stirred at room temperature for 48 hours. The resulting yellow suspension is filtered, the precipitate is rinsed with ethanol and the filtrate is evaporated under reduced pressure. The residue is taken up in 100 mL of dichloromethane. This solution is washed successively with 20 mL of aqueous 5% sodium hydroxide solution, 20 mL of water and 20 mL of saturated aqueous sodium chloride solution and then dried over sodium sulfate and concentrated under reduced pressure. The resulting solid is purified by chromatography on a column of silica, eluting with a mixture of n-heptane and ethyl acetate. 1.71 g of product are obtained in the form of a pink powder.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.85 g
Type
catalyst
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
3.13 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][N:3]=1.[I:12]I>S([O-])([O-])(=O)=O.[Ag+2].C(O)C>[NH2:1][C:2]1[C:7]([I:12])=[CH:6][C:5]([C:8]([F:9])([F:11])[F:10])=[CH:4][N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC1=NC=C(C=C1)C(F)(F)F
Name
Quantity
3.85 g
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Ag+2]
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
3.13 g
Type
reactant
Smiles
II

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stirrer
STIRRING
Type
STIRRING
Details
The reaction mixture is then stirred at room temperature for 48 hours
Duration
48 h
FILTRATION
Type
FILTRATION
Details
The resulting yellow suspension is filtered
WASH
Type
WASH
Details
the precipitate is rinsed with ethanol
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated under reduced pressure
WASH
Type
WASH
Details
This solution is washed successively with 20 mL of aqueous 5% sodium hydroxide solution, 20 mL of water and 20 mL of saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting solid is purified by chromatography on a column of silica
WASH
Type
WASH
Details
eluting with a mixture of n-heptane and ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=C(C=C1I)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.71 g
YIELD: CALCULATEDPERCENTYIELD 48.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.